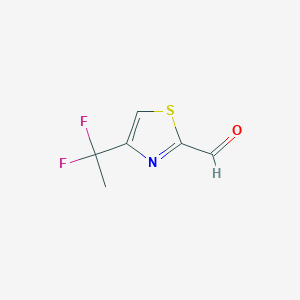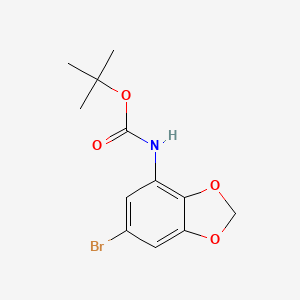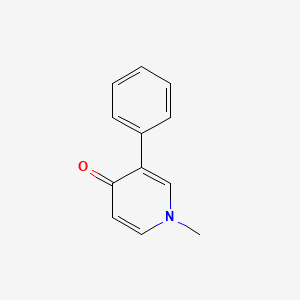
1-methyl-3-phenylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one is a chemical compound belonging to the dihydropyridine family. This class of compounds is known for its diverse biological activities and significant pharmacological potential. The structure of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.
Métodos De Preparación
The synthesis of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one can be achieved through several synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that typically includes an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, varying the solvent systems, and controlling the temperature and reaction time. Green synthetic methodologies, which aim to reduce the environmental impact of chemical synthesis, are also being explored for the production of dihydropyridine derivatives .
Análisis De Reacciones Químicas
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride (NaBH₄) is a commonly used reducing agent.
Substitution: The compound can undergo substitution reactions where functional groups are introduced into the dihydropyridine ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Dihydropyridine derivatives, including 1-methyl-3-phenyl-1,4-dihydropyridin-4-one, are known for their role as calcium channel blockers.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets and pathways within biological systems. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation and a reduction in blood pressure, making it effective in the treatment of hypertension .
In addition to its role as a calcium channel blocker, the compound may also exert its effects through other pathways, such as modulating oxidative stress and inflammation .
Comparación Con Compuestos Similares
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one can be compared with other similar compounds within the dihydropyridine family. Some notable similar compounds include:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
The uniqueness of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one lies in its specific structural features and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest in scientific research .
Conclusion
1-Methyl-3-phenyl-1,4-dihydropyridin-4-one is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in scientific research. The compound’s potential as a calcium channel blocker and its diverse biological activities highlight its importance in the development of new therapeutic agents and industrial processes.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-methyl-3-phenylpyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
JLPJUTBNKUKCTC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)C(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)
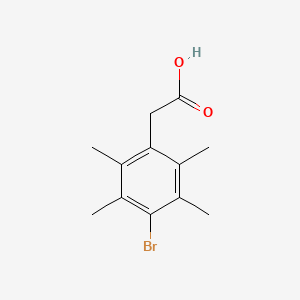
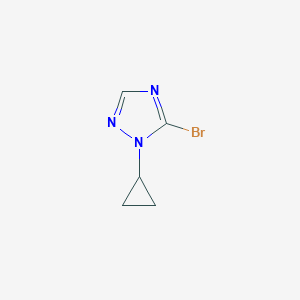
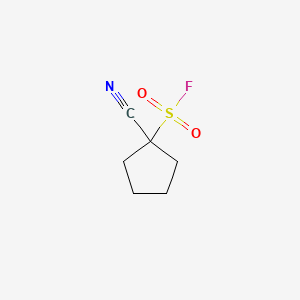
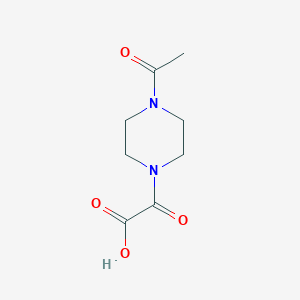
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
